molecular formula C23H24ClN5O2 B10833998 4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one

4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one

Cat. No.: B10833998
M. Wt: 437.9 g/mol
InChI Key: KROAARZZGJOXPL-GOTSBHOMSA-N
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Preparation Methods

The preparation of PMID25522065-Compound-22 involves several synthetic routes. The key steps typically include the formation of the benzothiazole ring and the subsequent attachment of the pyridine and imidazole moieties. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

PMID25522065-Compound-22 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

PMID25522065-Compound-22 has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25522065-Compound-22 involves the inhibition of phosphoinositide 3-kinase gamma. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this enzyme, PMID25522065-Compound-22 can modulate signaling pathways that are involved in metabolic regulation and immune responses .

Comparison with Similar Compounds

PMID25522065-Compound-22 can be compared with other similar compounds, such as:

  • PMID25522065-Compound-10
  • PMID25522065-Compound-11
  • PMID25522065-Compound-12
  • PMID25522065-Compound-13
  • PMID25522065-Compound-14

These compounds share similar structural features and biological activities but may differ in their selectivity, potency, and pharmacokinetic properties . The uniqueness of PMID25522065-Compound-22 lies in its isoform-selectivity and its potential therapeutic applications in metabolic disorders .

Properties

Molecular Formula

C23H24ClN5O2

Molecular Weight

437.9 g/mol

IUPAC Name

4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one

InChI

InChI=1S/C23H24ClN5O2/c1-22-13-23(22,25-2)15-28(14-22)20-6-5-18(11-27-20)29-8-7-19(9-21(29)30)31-12-17-4-3-16(24)10-26-17/h3-11,25H,12-15H2,1-2H3/t22-,23-/m0/s1

InChI Key

KROAARZZGJOXPL-GOTSBHOMSA-N

Isomeric SMILES

C[C@@]12C[C@@]1(CN(C2)C3=NC=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)Cl)NC

Canonical SMILES

CC12CC1(CN(C2)C3=NC=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)Cl)NC

Origin of Product

United States

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